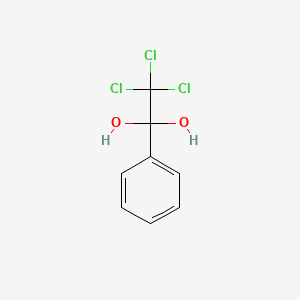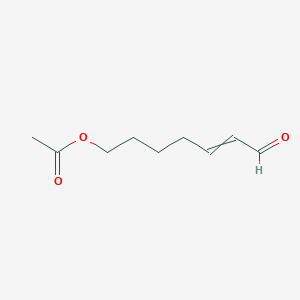
7-Oxohept-5-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxohept-5-en-1-yl acetate: is an organic compound with the molecular formula C9H14O3 . It is an ester derived from the combination of 7-oxohept-5-en-1-ol and acetic acid. This compound is characterized by the presence of a carbonyl group (C=O) at the seventh position and an acetate group (CH3COO-) attached to the first carbon of the heptene chain. The compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxohept-5-en-1-yl acetate typically involves the esterification of 7-oxohept-5-en-1-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
7-oxohept-5-en-1-ol+acetic acidacid catalyst7-oxohept-5-en-1-yl acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxohept-5-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 7-oxohept-5-enoic acid.
Reduction: 7-hydroxyhept-5-en-1-yl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Oxohept-5-en-1-yl acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving esters. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of 7-oxohept-5-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial in various biochemical pathways, including metabolism and signal transduction.
Molecular Targets and Pathways:
Enzymes: Esterases and lipases.
Pathways: Metabolic pathways involving ester hydrolysis and subsequent oxidation or reduction reactions.
Vergleich Mit ähnlichen Verbindungen
7-Oxoheptanoic acid: Similar structure but lacks the acetate group.
Hept-5-en-1-yl acetate: Similar structure but lacks the carbonyl group at the seventh position.
7-Hydroxyhept-5-en-1-yl acetate: Similar structure but has a hydroxyl group instead of a carbonyl group.
Uniqueness: 7-Oxohept-5-en-1-yl acetate is unique due to the presence of both a carbonyl group and an acetate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, providing a broader scope of applications in various fields.
Eigenschaften
CAS-Nummer |
104455-61-0 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
7-oxohept-5-enyl acetate |
InChI |
InChI=1S/C9H14O3/c1-9(11)12-8-6-4-2-3-5-7-10/h3,5,7H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
YCZFXCPTRUXLJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


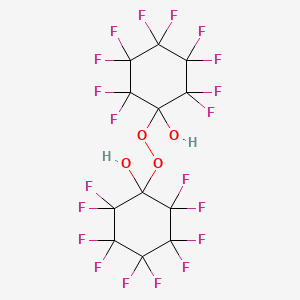
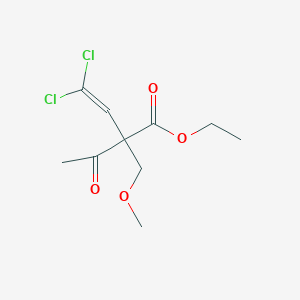
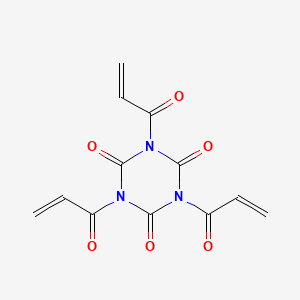

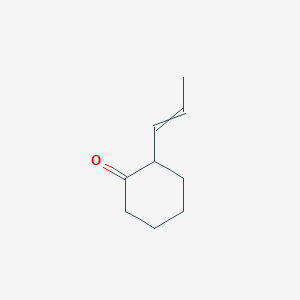
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

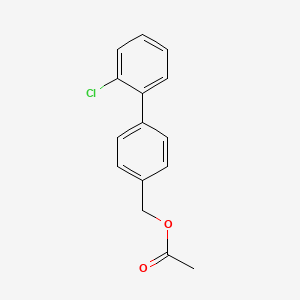
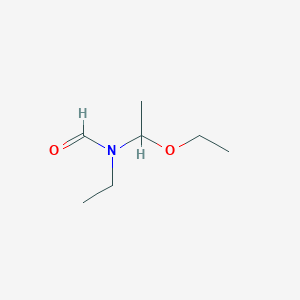
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
